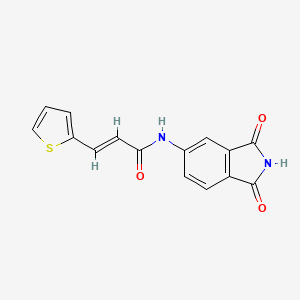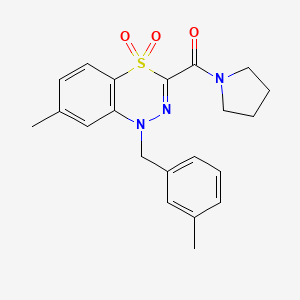
4,4,4-trifluoro-N-hydroxybutyramidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,4-trifluoro-N-hydroxybutyramidine is a chemical compound with the formula C4H7F3N2O . It contains a total of 17 atoms: 7 Hydrogen atoms, 4 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 3 Fluorine atoms . The molecule contains a total of 16 bonds, including 9 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 amidine derivative, 1 primary amine (aliphatic), and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a total of 16 bonds. These include 9 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 amidine derivative, 1 primary amine (aliphatic), and 1 hydroxyl group .科学的研究の応用
Organic Synthesis and Catalysis
- Trifluoromethylated compounds serve as versatile intermediates in organic synthesis. For instance, the use of sulfonamides as terminators in cationic cyclizations demonstrates the utility of trifluoromethyl groups in facilitating the efficient formation of polycyclic systems, highlighting their role in the synthesis of complex organic molecules (Haskins & Knight, 2002).
- Scandium trifluoromethanesulfonate has been identified as an extremely active Lewis acid catalyst, useful for acylation of alcohols with acid anhydrides and mixed anhydrides, showcasing the importance of trifluoromethyl groups in enhancing catalytic activity (Ishihara et al., 1996).
Materials Science
- The development of lanthanide clusters incorporating trifluoromethyl groups has been reported, where these clusters exhibit unique optical and magnetic properties. This indicates the role of trifluoromethyl groups in designing materials with dual physical properties, such as single-molecule magnetism and photoluminescence (Alexandropoulos et al., 2011).
Analytical Chemistry
- The use of trifluoromethyl groups in the design of ionic liquids for selective and ultra-hydrophobic solvents for the extraction of polycyclic aromatic hydrocarbons (PAHs) using single drop microextraction (SDME) has been explored. This demonstrates the potential of trifluoromethylated compounds in enhancing the efficiency and selectivity of analytical methods (Yao et al., 2009).
Chemical Reactivity and Bonding
- Studies on the nucleophilic fluorination of triflates by tetrabutylammonium bifluoride reveal the significance of trifluoromethyl groups in affecting the nucleophilicity, basicity, and leaving group ability, contributing to our understanding of chemical reactivity and bonding mechanisms (Kim et al., 2008).
Safety and Hazards
While specific safety and hazard information for 4,4,4-trifluoro-N-hydroxybutyramidine is not available, general safety measures for handling similar chemical compounds include using personal protective equipment, avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and evacuating personnel to safe areas .
特性
IUPAC Name |
4,4,4-trifluoro-N'-hydroxybutanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3N2O/c5-4(6,7)2-1-3(8)9-10/h10H,1-2H2,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXUJHMSOBRXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(F)(F)F)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1344881-15-7 |
Source


|
| Record name | 4,4,4-trifluoro-N'-hydroxybutanimidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2538564.png)
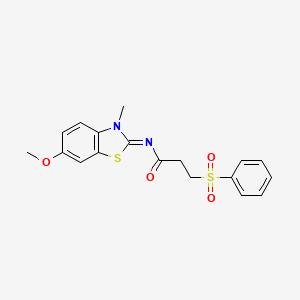
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2538569.png)
![Lithium 5-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2538570.png)

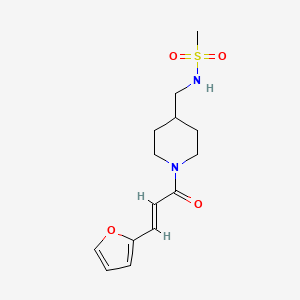
![7-phenyl-3-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2538575.png)
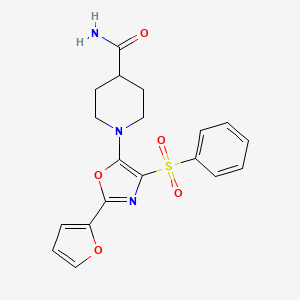
![Methyl 2-[2-[4-[benzyl(methyl)sulfamoyl]benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2538578.png)
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate](/img/structure/B2538580.png)
![2-(2-Ethoxyethyl)-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2538581.png)
![tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B2538583.png)
